(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4S/c1-25(22,23)20-8-3-12(4-9-20)16(21)19-7-5-13(11-19)24-15-2-6-18-10-14(15)17/h2,6,10,12-13H,3-5,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOTMJLDNUJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the chloropyridinyl group: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is reacted with a chloropyridine derivative.
Formation of the piperidine ring: This can be synthesized through cyclization reactions similar to the pyrrolidine ring.
Attachment of the methylsulfonyl group: This step might involve sulfonylation reactions where the piperidine ring is reacted with a methylsulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or piperidine rings.
Reduction: Reduction reactions might be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the chloropyridinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce new functional groups.
Scientific Research Applications
Structural Overview
The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of a chloropyridine moiety and a pyrrolidine ring enhances its interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may facilitate interactions with various biological targets. It has been investigated for its potential as an anti-inflammatory and analgesic agent, leveraging the pharmacological properties of the pyrrolidine and piperidine rings.
Neuropharmacology
Research indicates that derivatives of this compound may influence neurotransmitter systems, particularly those involved in pain modulation and mood regulation. Preliminary studies have suggested its efficacy in models of neuropathic pain, highlighting its potential role in treating chronic pain conditions.
Anticancer Activity
Recent investigations have explored the anticancer properties of similar compounds featuring chloropyridine derivatives. The unique structural characteristics of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural components have been linked to antimicrobial activity against various pathogens. Studies have indicated that chloropyridine derivatives can disrupt bacterial cell membranes, leading to cell death.
Case Study 1: Neuropharmacological Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuropharmacological effects of similar compounds on pain models. The findings indicated significant analgesic effects, suggesting that the compound could be developed into a therapeutic agent for chronic pain management.
Case Study 2: Anticancer Efficacy
A research team at a prominent university investigated the anticancer properties of chloropyridine-containing compounds. Their results demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, prompting further exploration into its mechanism of action.
Case Study 3: Antimicrobial Activity
In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was evaluated for its antimicrobial efficacy against resistant bacterial strains. Results showed promising activity, indicating potential applications in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Key Differences :
- Replaces the pyrrolidin-1-yl group with a morpholin-4-yl moiety.
- Incorporates a dimethyl-pyrrolo[2,3-c]pyridine core instead of the chloropyridinyloxy-pyrrolidine system.
- Synthesis : Prepared via nucleophilic aromatic substitution (NAS) between 3-chloroaniline and a chlorinated pyrrolopyridine precursor .
- Analytical Data : LC/MS [MH]+ 355 (C19H19ClN4O), with distinct NMR shifts at δ 7.47–7.72 ppm for aromatic protons .
Structural Analog: (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
- Key Differences :
- Substitutes the pyrrolidine ring with a pyrazolo[3,4-d]pyrimidine scaffold.
- Retains the methylsulfonyl group but positions it on a phenyl ring rather than piperidine.
- Pharmacokinetic Implications : The pyrazolopyrimidine core may enhance kinase selectivity compared to the target compound’s pyrrolidine-pyridine system .
Table 2: Pharmacophoric Group Comparison
Analog with Pyrrolidin-1-yl Methanone: [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl] pyridin-3-yl methanone
- Key Differences :
- Uses a dihydropyrazole-indole hybrid instead of chloropyridine-pyrrolidine.
- Lacks sulfonyl groups, reducing polarity but increasing lipophilicity.
- Activity Context : Such analogs are typically explored for anti-inflammatory or anticancer activity, suggesting divergent therapeutic targets compared to the sulfonyl-containing target compound .
Critical Analysis of Research Findings
- Synthetic Flexibility : The target compound’s pyrrolidine-piperidine dual heterocycle allows modular derivatization, whereas analogs like and are constrained by fused-ring systems.
- Solubility vs. Bioavailability: The methylsulfonyl group in the target compound likely improves aqueous solubility but may reduce blood-brain barrier penetration relative to non-sulfonylated analogs .
- Halogen Effects: The 3-chloropyridin-4-yl group offers steric and electronic advantages over 3-chlorophenylamino groups in binding to flat enzymatic pockets .
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article examines its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that integrates several functional groups:
- Chloropyridine moiety : Known for its role in various biological processes.
- Pyrrolidine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Methylsulfonyl group : Often associated with enhanced solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 335.85 g/mol.
Antitumor Activity
Research indicates that compounds with similar structures to this compound may exhibit significant antitumor properties. For instance, derivatives of pyrrolidine and pyridine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
A study highlighted the importance of substituents like chlorine in enhancing cytotoxicity against breast cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .
Antimicrobial Activity
Compounds containing chlorinated pyridine rings have been documented for their antimicrobial properties. The presence of the chloropyridine moiety in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in the field of infectious diseases.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chloropyridine Moiety : This step often requires coupling reactions using palladium catalysts.
- Attachment of the Methylsulfonyl Group : This can be performed through nucleophilic substitution reactions.
Each step must be optimized to ensure high yield and purity of the final product .
Case Studies
Several studies have focused on similar compounds, revealing insights into their biological activity:
- Antitumor Effects : A study on pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines when combined with conventional chemotherapy agents like doxorubicin, suggesting potential synergistic effects that could be explored with our compound .
- Antimicrobial Efficacy : Research on chlorinated compounds indicated strong antibacterial properties, particularly against resistant strains, highlighting the importance of structural modifications in enhancing bioactivity.
Q & A
Q. How can researchers optimize the synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone to improve yield and purity?
- Methodological Answer: The compound’s synthesis involves multi-step reactions, including nucleophilic substitutions and ketone couplings. Key steps include:
- Piperidine ring functionalization : Use 1-(methylsulfonyl)piperidin-4-yl precursors under anhydrous conditions to minimize hydrolysis .
- Pyrrolidine coupling : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance the coupling efficiency between chloropyridine and pyrrolidine intermediates .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization in methanol to achieve >95% purity .
- Monitoring : Track reaction progress via TLC and LC-MS to identify side products (e.g., over-oxidized derivatives) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR : Use - and -NMR in deuterated DMSO to verify the chloropyridine (δ 8.2–8.5 ppm), methylsulfonyl (δ 3.1 ppm), and methanone (δ 170–175 ppm in ) moieties. - COSY confirms spatial proximity of pyrrolidine and piperidine protons .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) identifies the molecular ion peak [M+H] at m/z 428.1 (calculated) .
- FT-IR : Confirm ketone (C=O stretch at ~1680 cm) and sulfonyl (S=O at ~1150 cm) groups .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer:
- Enzyme Inhibition : Screen against kinase libraries (e.g., JAK2, PI3K) using fluorescence-based assays to identify inhibitory activity (IC) .
- Receptor Binding : Perform radioligand displacement assays (e.g., for GPCRs) to assess affinity (K) .
- Cellular Pathways : Use transcriptomics (RNA-seq) in cancer cell lines to detect modulation of apoptosis or proliferation pathways (e.g., p53, MAPK) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency while reducing off-target effects?
- Methodological Answer:
- Core Modifications : Synthesize analogs by replacing the chloropyridine with fluorinated pyrimidines (to improve metabolic stability) or altering the sulfonyl group to sulfonamide (to reduce hydrophobicity) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- In Vitro Screening : Test analogs in parallel against primary targets (e.g., kinases) and cytochrome P450 enzymes (CYP3A4, CYP2D6) to assess selectivity .
Q. How should researchers resolve contradictory data in binding assays (e.g., conflicting IC values across studies)?
- Methodological Answer:
- Assay Validation : Standardize conditions (pH, ATP concentration) for kinase assays to minimize variability .
- Orthogonal Techniques : Confirm binding via SPR (surface plasmon resonance) for real-time kinetics (k/k) and ITC (isothermal titration calorimetry) for thermodynamic profiling (ΔH, ΔS) .
- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) as internal controls across experiments .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodological Answer:
- Liver Microsome Assays : Incubate with human hepatocytes to identify major metabolites (e.g., oxidative demethylation via LC-MS/MS) .
- Deuterium Labeling : Replace labile hydrogens (e.g., methylsulfonyl group) with deuterium to slow CYP450-mediated degradation .
- Prodrug Design : Mask the ketone as an ester prodrug to enhance oral bioavailability and reduce first-pass metabolism .
Data Contradiction Analysis
Q. Why might this compound exhibit divergent activity in cell-based vs. enzyme-targeted assays?
- Methodological Answer:
- Membrane Permeability : Measure logP (e.g., 2.8 via shake-flask method) to assess cellular uptake limitations .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Efflux Pumps : Test in MDCK-MDR1 cells to evaluate P-glycoprotein-mediated efflux .
Tables
| Key Structural Features | Analytical Signatures |
|---|---|
| Chloropyridine moiety | -NMR: δ 8.3–8.5 ppm (d, J=5.2 Hz) |
| Methylsulfonyl group | -NMR: δ 40.2 (CH) |
| Methanone linker | IR: 1680 cm (C=O stretch) |
| Common Synthetic Byproducts | Resolution Strategy |
|---|---|
| Over-oxidized sulfone derivatives | Reduce reaction time; use milder oxidants |
| Hydrolyzed pyrrolidine intermediates | Anhydrous conditions (molecular sieves) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
